2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-1-(4-methylsulfanylphenyl)-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-13-17(19(21)22)12-18(14-6-4-3-5-7-14)20(13)15-8-10-16(23-2)11-9-15/h3-12H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWQXIOUVDLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)SC)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371751 | |
| Record name | 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-46-9 | |
| Record name | 2-Methyl-1-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrole Ring Construction via Cyclization
A common synthetic route starts with a (2-oxoethyl)malononitrile derivative , which reacts with a sulfur-containing compound (e.g., hydrogen sulfide or methylthiol derivatives) to form a 2-mercapto-3-cyanopyrrole intermediate . This intermediate is crucial for further functionalization.
- The reaction involves ring closure facilitated by nucleophilic attack of the sulfur species on the malononitrile derivative.
- This step typically proceeds under controlled temperature and inert atmosphere to avoid side reactions.
Desulfurization and Functional Group Modification
Following the formation of the 2-mercapto intermediate, a desulfurization reaction is performed to replace the mercapto group with the desired methylthio substituent at the 1-position of the phenyl ring.
- Desulfurization can be achieved using reducing agents or catalytic hydrogenation.
- This step is critical to obtain the methylthio-substituted pyrrole core.
Introduction of Carboxylic Acid Group
The carboxylic acid group at the 3-position is introduced by hydrolysis of the corresponding nitrile group on the pyrrole ring.
- Hydrolysis conditions generally involve acidic or basic aqueous media under reflux.
- The reaction converts the nitrile to the carboxylic acid without disrupting other sensitive groups.
Substituent Installation at 2- and 5-Positions
The methyl group at the 2-position and phenyl group at the 5-position can be introduced via:
- Alkylation and arylation reactions on the pyrrole ring or its precursors.
- Use of substituted starting materials or cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the phenyl group.
Purification and Crystallization
After synthesis, the compound is purified using:
- Recrystallization from suitable solvents such as ethyl acetate, acetone/pentane mixtures, or chloroform/methanol.
- Chromatographic techniques may be employed to separate isomers and impurities.
Research Findings and Optimization
Patent literature and research documents report:
- The use of 2-mercapto-3-cyanopyrrole as a novel intermediate allows for a shorter synthetic route and higher yields compared to traditional methods.
- Desulfurization steps are optimized to minimize by-products and improve overall purity.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical to maximize yield and selectivity.
- The synthetic route is scalable and cost-effective for pharmaceutical production.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | (2-oxoethyl)malononitrile + sulfur compound | Formation of 2-mercapto-3-cyanopyrrole intermediate |
| 2 | Desulfurization | Reducing agent or catalytic hydrogenation | Conversion to methylthio-substituted pyrrole |
| 3 | Hydrolysis | Acidic or basic aqueous reflux | Conversion of nitrile to carboxylic acid |
| 4 | Alkylation/Arylation | Alkyl/aryl halides or cross-coupling catalysts | Installation of methyl and phenyl groups |
| 5 | Purification | Recrystallization, chromatography | High purity compound suitable for pharmaceutical use |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
- Anticancer Potential : The compound has been evaluated for its anticancer effects, with preliminary results indicating activity against several cancer cell lines. For instance, compounds derived from similar structures have shown significant inhibition rates in cancer cell proliferation .
Organic Synthesis
In organic chemistry, the compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Heterocycles : The pyrrole moiety allows for the formation of various heterocyclic compounds through electrophilic substitution reactions, enabling the creation of diverse chemical entities with potential biological activities .
- Catalytic Applications : It can be utilized as a catalyst or a precursor in various organic reactions, contributing to the development of new synthetic methodologies .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of this compound demonstrated significant cytotoxicity against breast cancer (MCF7) and colon cancer (HCT116) cell lines. The IC50 values were reported at 0.39 µM and 0.46 µM respectively, showcasing its potential as a lead compound in cancer therapy .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Target Compound and Analogues
*Estimated based on structural similarity; †Calculated from molecular formula.
Detailed Analysis
Pyrrole vs. Thiophene Derivatives
The target compound’s pyrrole core differs from the thiophene-based analogue () in aromaticity and electronic distribution. Pyrroles are π-electron-excessive due to the nitrogen lone pair, while thiophenes exhibit moderate aromaticity with sulfur’s weaker electron donation. This difference affects reactivity: pyrroles are more prone to electrophilic substitution at electron-rich positions. The carboxylic acid group in both compounds enhances water solubility, but the thiophene analogue’s lower molar mass (237.28 vs. ~323 g/mol) may improve metabolic clearance .
Substituent Effects: Methylthio vs. Morpholino
Replacing the 4-(methylthio)phenyl group in the target compound with a 4-morpholinophenyl group () introduces a polar, hydrogen-bonding morpholino moiety. This substitution increases molar mass (362.42 vs. ~323 g/mol) and reduces lipophilicity (logP decrease), favoring applications requiring aqueous solubility, such as drug formulations. The morpholino group’s electron-donating nature may also alter binding affinity in biological targets .
Methylthio-Containing Organophosphate: Fenamiphos
Fenamiphos () shares the 4-(methylthio)phenyl substituent but features a phosphoramidate ester instead of a pyrrole-carboxylic acid system. This structural divergence confers distinct biological activity: Fenamiphos inhibits acetylcholinesterase, causing neurotoxicity in pests, whereas the target compound’s carboxylic acid group suggests a different mode of action, possibly anti-inflammatory or kinase inhibition .
Simpler Methylthio Derivatives
Linear-chain compounds like 3-(methylthio)propan-1-ol () highlight the versatility of methylthio groups in altering physicochemical properties.
Biological Activity
2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 306936-46-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C19H17NO2S
- Molecular Weight : 323.41 g/mol
- Density : 1.19 g/cm³ (predicted)
- Melting Point : 202 °C
- Boiling Point : 535.2 °C (predicted)
- pKa : 5.56 (predicted)
The compound features a pyrrole ring, which is known for its biological significance and potential pharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | TBD |
| Other Pyrrole Derivatives | SF-268 | 12.50 |
| Other Pyrrole Derivatives | NCI-H460 | 42.30 |
The specific IC50 values for the compound are yet to be fully characterized, but preliminary data suggest promising activity similar to other derivatives tested in the literature .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.
- Induction of Apoptosis : Studies have demonstrated that pyrrole derivatives can induce apoptosis in cancer cells, leading to reduced viability and proliferation.
- Antioxidant Activity : The compound may modulate oxidative stress pathways, potentially through the Keap1-Nrf2 signaling pathway, which is crucial for cellular responses to oxidative damage .
Study on Cytotoxicity
A study conducted on a series of pyrrole derivatives demonstrated that structural modifications could significantly enhance cytotoxicity against various cancer cell lines. The findings indicated that the presence of methylthio groups could enhance the interaction with cellular targets, leading to increased efficacy .
In Vivo Studies
In vivo models are essential for understanding the therapeutic potential of this compound. Preliminary studies involving animal models have shown that similar pyrrole compounds can reduce tumor growth and improve survival rates in treated groups compared to controls .
Q & A
Q. What are the recommended synthetic routes for preparing 2-methyl-1-[4-(methylthio)phenyl]-5-phenyl-1H-pyrrole-3-carboxylic acid?
The compound can be synthesized via multi-step protocols involving:
- Cyclization reactions : Pyrrole ring formation using Knorr-type reactions or Paal-Knorr condensation, followed by functionalization of the phenyl and methylthio groups.
- Cross-coupling strategies : Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., 4-(methylthio)phenyl) .
- Carboxylic acid introduction : Hydrolysis of ester precursors or direct carboxylation using CO₂ under transition-metal catalysis. Purification typically involves column chromatography or preparative HPLC, with LCMS used to confirm intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and regioselectivity.
- LCMS : For assessing purity and confirming molecular weight (e.g., m/z values) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in related pyrrole derivatives .
- FT-IR : To identify functional groups like carboxylic acid (-COOH) and methylthio (-SMe) .
Q. How can researchers address solubility challenges during biological assays?
- Derivatization : Convert the carboxylic acid to a methyl or ethyl ester to improve lipid solubility, as seen in analogs like ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
- Co-solvents : Use DMSO or cyclodextrin-based solutions, ensuring compatibility with assay conditions.
Advanced Research Questions
Q. How can computational methods optimize the compound’s reactivity or pharmacokinetic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on similar pyrroles used DFT to analyze charge distribution and reaction pathways .
- Molecular docking : Screen against target proteins (e.g., enzymes with thioether-binding pockets) to prioritize synthetic analogs.
Q. What strategies resolve contradictions in spectral data or biological activity?
- Cross-validation : Combine NMR, LCMS, and X-ray data to confirm structural assignments. For example, unexpected LCMS peaks may indicate byproducts requiring re-optimization of reaction conditions .
- Biological triage : Test multiple batches to distinguish intrinsic activity from impurities.
Q. How can reaction conditions be tailored to improve yield or regioselectivity?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility in cyclization steps, while non-polar solvents (toluene) may improve regioselectivity .
- Temperature control : Lower temperatures reduce side reactions in acid-sensitive steps.
Q. What are the implications of methylthio (-SMe) substitution on biological activity?
- Thioether interactions : The -SMe group may enhance binding to metal-containing enzymes or modulate redox activity.
- Metabolic stability : Evaluate susceptibility to oxidative metabolism (e.g., S-oxidation) using liver microsome assays.
Methodological Considerations
- Data reproducibility : Document reaction parameters (e.g., catalyst loadings, solvent ratios) meticulously, as minor variations significantly impact outcomes in heterocyclic synthesis .
- Safety protocols : Handle methylthio-containing compounds in fume hoods due to potential sulfur byproduct release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
